molecular formula C14H26N2O2 B11756721 Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate

Katalognummer: B11756721
Molekulargewicht: 254.37 g/mol
InChI-Schlüssel: CKVUVGPTCBYZJW-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. The compound is characterized by a spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom. This structural motif imparts unique chemical and physical properties to the compound, making it a valuable building block in synthetic chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This reaction proceeds through a condensation mechanism, resulting in the formation of isomeric products . The reaction is carried out in toluene under reflux conditions for approximately 2 hours . The resulting mixture is then subjected to column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in specific binding interactions with biological macromolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic framework and the presence of an amino group at the 1-position. This structural feature distinguishes it from other similar compounds and imparts unique chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C14H26N2O2

Molekulargewicht

254.37 g/mol

IUPAC-Name

tert-butyl (4S)-4-amino-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3/t11-/m0/s1

InChI-Schlüssel

CKVUVGPTCBYZJW-NSHDSACASA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCC2(CCC[C@@H]2N)CC1

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.